Cas no 2182592-83-0 (5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid)
![5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2182592-83-0x500.png)
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Diazaspiro[3.4]octane-6-carboxylic acid, 5-methyl-1-oxo-
- 5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid
-
- Inchi: 1S/C8H12N2O3/c1-10-5(6(11)12)2-3-8(10)4-9-7(8)13/h5H,2-4H2,1H3,(H,9,13)(H,11,12)
- InChI Key: DWMSDBMHINRCMO-UHFFFAOYSA-N
- SMILES: C1(=O)C2(CCC(C(O)=O)N2C)CN1
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-250mg |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 250mg |
¥6018.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-250.0mg |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 250.0mg |
¥6018.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-100MG |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 100MG |
¥ 3,762.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-100mg |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 100mg |
¥3762.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-1.0g |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 1.0g |
¥15041.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-500MG |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 500MG |
¥ 10,032.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-5G |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 5g |
¥ 45,124.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-250MG |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 250MG |
¥ 6,019.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-1G |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 1g |
¥ 15,041.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0095-500mg |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
2182592-83-0 | 95% | 500mg |
¥10032.0 | 2024-04-22 |
5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid Related Literature
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
Additional information on 5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid
Recent Advances in the Study of 5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid (CAS: 2182592-83-0)
The compound 5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid (CAS: 2182592-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic challenges and innovative approaches to constructing the spirocyclic core of this molecule. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient enantioselective synthesis route that improved yield and purity compared to previous methods. The authors utilized a novel asymmetric catalysis strategy to control the stereochemistry at the spirocenter, which is crucial for biological activity.
Pharmacological investigations have revealed that 5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid exhibits promising activity as a modulator of protein-protein interactions (PPIs), particularly in the context of inflammatory pathways. In vitro studies using human cell lines showed significant inhibition of NF-κB signaling at micromolar concentrations, suggesting potential applications in treating chronic inflammatory diseases.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have identified key modifications to the parent compound that enhance both potency and metabolic stability. The carboxylic acid moiety appears essential for target engagement, while modifications to the methyl group at position 5 can dramatically affect pharmacokinetic properties.
From a drug development perspective, this scaffold offers several advantages including good solubility, moderate permeability, and favorable toxicity profiles in preliminary animal studies. Researchers at several pharmaceutical companies have filed recent patents (2023-2024) covering derivatives of this core structure for applications ranging from autoimmune disorders to neurodegenerative diseases.
Ongoing clinical research is exploring the potential of this compound class as a novel anti-inflammatory agent, with particular focus on its ability to selectively modulate inflammatory pathways without the immunosuppressive effects associated with current therapies. Early-stage trials are expected to begin in 2025, pending completion of IND-enabling studies.
The unique spirocyclic architecture of 5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid continues to inspire new synthetic methodologies and biological investigations. Its combination of synthetic accessibility and promising biological activity makes it an attractive scaffold for further medicinal chemistry optimization and therapeutic development.
2182592-83-0 (5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid) Related Products
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
